

A Spectroscopic Comparison of 4-Aminocyclohexanone and Its Derivatives

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Compound of Interest

Compound Name: 4-Amino-4-ethylcyclohexan-1-one

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This guide provides an objective spectroscopic comparison of 4-aminocyclohexanone and its key derivatives, cis- and trans-4-aminocyclohexanol. The structural differences between the parent ketone and its reduced alcohol isomers, as well as the stereochemical variations, are reflected in their spectral data. This information is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.

Overview of Compounds

4-Aminocyclohexanone is a foundational building block, while its derivatives, the cis and trans isomers of 4-aminocyclohexanol, are products of its reduction. The orientation of the amino and hydroxyl groups in the cyclohexyl chair conformation dictates their chemical environment and, consequently, their spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-aminocyclohexanone and its alcohol derivatives. These values are essential for distinguishing between the compounds.

Table 1: Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying functional groups. The most telling difference is the presence of a strong carbonyl (C=O) stretch in 4-aminocyclohexanone versus a broad hydroxyl (O-H) stretch in the aminocyclohexanol isomers.

Compound	Key Vibrational Frequencies (cm ⁻¹)
4-Aminocyclohexanone	~3350-3200 (N-H stretch, medium), ~2940-2860 (C-H stretch, strong), ~1715 (C=O stretch, strong), ~1600 (N-H bend, medium)
trans-4-Aminocyclohexanol	~3400-3200 (O-H & N-H stretch, broad, strong), ~2930-2850 (C-H stretch, strong), ~1590 (N-H bend, medium), ~1060 (C-O stretch, strong)
cis-4-Aminocyclohexanol	~3400-3200 (O-H & N-H stretch, broad, strong), ~2940-2860 (C-H stretch, strong), ~1590 (N-H bend, medium), ~1040 (C-O stretch, strong)

Table 2: ¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of hydrogen atoms. The chemical shifts of the protons on the carbons bearing the amino and hydroxyl/keto groups are particularly diagnostic. Data for the hydrochloride salts are often reported for improved solubility and stability.

Compound (Solvent)	H-1 (CH-N) Shift (ppm)	H-4 (CH-O) Shift (ppm)	Cyclohexyl Ring Protons (ppm)
4-Aminocyclohexanone HCl	~3.0-3.3 (m)	N/A (C=O)	~2.0-2.8 (m)
trans-4-Aminocyclohexanol HCl (CD ₃ OD)	~3.05 (m)[1]	~3.53 (m)[1]	1.39 (m), 2.01 (m)[1]
cis-4-Aminocyclohexanol HCl	~3.2 (m)	~3.9 (m)	~1.5-2.0 (m)

Note: Chemical shifts can vary based on solvent, concentration, and pH. 'm' denotes a multiplet.

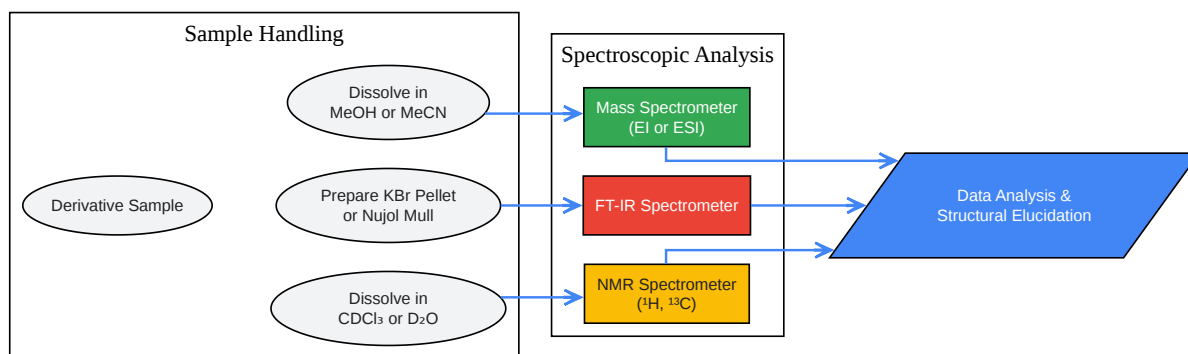
Table 3: Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation patterns of a compound. The molecular ion peak (M^+) confirms the identity of the parent molecule.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z Fragments
4-Aminocyclohexanone	<chem>C6H11NO</chem> [2]	113.16[2][3]	113 (M^+), 96, 84, 70, 56
trans-4-Aminocyclohexanol	<chem>C6H13NO</chem> [4][5]	115.17[4][5]	115 (M^+), 98, 82, 70, 56 (base peak), 43[4][6]
cis-4-Aminocyclohexanol	<chem>C6H13NO</chem> [4][5]	115.17[4][5]	115 (M^+), 98, 82, 70, 56 (base peak), 43[4]

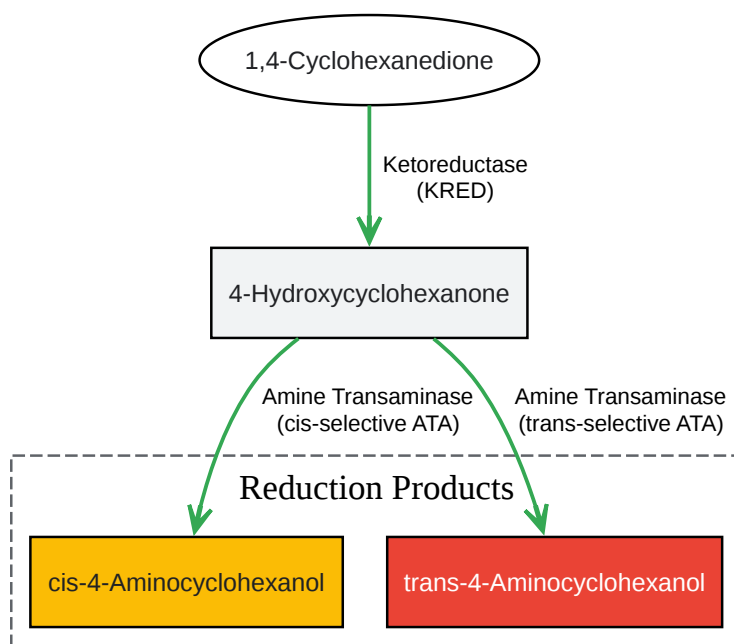
Experimental Workflows & Logical Relationships

Visualizing the process of analysis and the synthetic relationships between these compounds can aid in understanding their comparative chemistry.



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Caption: General experimental workflow for the spectroscopic analysis of 4-aminocyclohexanone derivatives.



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Caption: Chemoenzymatic synthesis pathway from 1,4-cyclohexanedione to aminocyclohexanol isomers.

Experimental Protocols

Standardized protocols are critical for reproducible results. The following are generalized methods for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy is a powerful technique for determining the bonding arrangement of a molecule^{[7][8]}.

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or D₂O for hydrochloride salts) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- **Instrumentation:** Acquire spectra on a 300 MHz or higher field NMR spectrometer.

- **^1H NMR Acquisition:** Obtain the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
- **^{13}C NMR Acquisition:** Obtain the carbon spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ^{13}C , a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the solvent or internal standard signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the presence or absence of specific functional groups by measuring the absorption of infrared radiation by molecular vibrations[7][9].

- **Sample Preparation (Solids):**
 - **KBr Pellet:** Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - **Nujol Mull:** Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Acquisition:** Place the prepared sample in the instrument's sample holder. Record the spectrum, typically over the range of 4000 to 400 cm^{-1} . Acquire a background spectrum of the empty sample holder (or pure KBr/Nujol) first, which is then automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and compare their positions (in cm^{-1}) and intensities to known correlation tables to identify functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to determine the molecular weight and formula of a compound[7].

- **Sample Preparation:** Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent, such as methanol, acetonitrile, or dichloromethane, to a final concentration of approximately 10-100 µg/mL.
- **Instrumentation:** Utilize a mass spectrometer, often coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Common ionization techniques include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- **Acquisition:**
 - **Direct Infusion:** The prepared solution is directly infused into the ionization source at a constant flow rate.
 - **Chromatographic Inlet:** The sample is first injected into the chromatograph to separate components before they enter the mass spectrometer.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak (M^+ or $[M+H]^+$) to determine the molecular weight. Examine the fragmentation pattern to gain further structural information and compare it to spectral libraries for confirmation.

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